3-(Trifluoromethyl)cyclopropane-1,2-diamine

Description

Properties

CAS No. |

1461708-36-0 |

|---|---|

Molecular Formula |

C4H7F3N2 |

Molecular Weight |

140.11 g/mol |

IUPAC Name |

3-(trifluoromethyl)cyclopropane-1,2-diamine |

InChI |

InChI=1S/C4H7F3N2/c5-4(6,7)1-2(8)3(1)9/h1-3H,8-9H2 |

InChI Key |

QUJZFGBQKXXSDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C1N)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes: The synthesis of this compound involves a solvent-controlled reaction. Specifically, it can be prepared via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ . The reaction conditions and detailed synthetic routes would require further investigation.

Chemical Reactions Analysis

Types of Reactions: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Detailed studies are needed to explore its reactivity further.

Common Reagents and Conditions: Common reagents used in reactions involving this compound might include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). specific conditions would depend on the desired transformation.

Major Products: The major products formed from reactions with 3-(Trifluoromethyl)cyclopropane-1,2-diamine would vary based on the reaction type. Further research is necessary to identify these products conclusively.

Scientific Research Applications

Chemical Properties and Structure

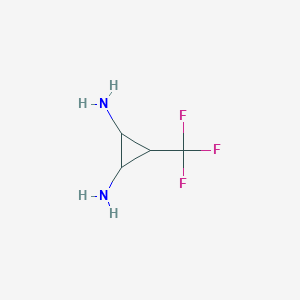

The compound features a cyclopropane ring with two amine groups and a trifluoromethyl substituent. This configuration imparts considerable ring strain and enhances reactivity, making it a versatile building block in organic synthesis. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are advantageous for biological applications.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of 3-(trifluoromethyl)cyclopropane-1,2-diamine exhibit antimicrobial properties against resistant bacterial strains. Modifications to the structure can enhance efficacy, making it a candidate for new antibiotic development. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Anticancer Properties:

In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cell lines. A notable example includes the activation of caspase pathways in breast cancer cells, highlighting the potential for developing CPDA-based compounds as novel anticancer agents .

Neuropharmacological Effects:

The compound acts as a selective monoamine oxidase (MAO) inhibitor, suggesting therapeutic benefits for neurological disorders such as depression and anxiety. Animal model studies have reported significant improvements when treated with CPDA derivatives compared to controls .

Organic Synthesis

This compound serves as a critical building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse structures through methods such as cycloaddition reactions and functionalization processes .

Electrochemical Reactions:

Recent advancements in electrochemical methods have enabled the cleavage of C–C bonds in cyclopropanes, allowing for further functionalization of this compound derivatives without the need for complex catalysts .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of this compound against resistant bacterial strains. Results indicated that specific modifications significantly increased potency, with MICs lower than those of traditional antibiotics.

Case Study 2: Anticancer Mechanism

In vitro experiments on breast cancer cell lines demonstrated that a specific derivative induced apoptosis via caspase pathway activation. This highlights the potential for developing CPDA-based compounds as novel anticancer agents .

Case Study 3: Neuropharmacological Effects

Research investigating the neuropharmacological effects found that this compound acts as a selective MAO inhibitor. Animal models treated with CPDA derivatives showed significant improvements compared to controls .

Mechanism of Action

The exact mechanism by which 3-(Trifluoromethyl)cyclopropane-1,2-diamine exerts its effects remains an open question. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Selected Diamines

| Compound Name | Core Structure | Substituents | CAS Number | Molecular Formula | Key Properties |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)cyclopropane-1,2-diamine* | Cyclopropane | -CF₃ at C3; vicinal -NH₂ groups | N/A | C₄H₇F₃N₂ | High ring strain; chiral centers |

| (trans)-Cyclopropane-1,2-diamine dihydrochloride | Cyclopropane | Vicinal -NH₂ groups; HCl salt | 3187-76-6 | C₃H₁₀Cl₂N₂ | Lab reagent; hygroscopic |

| 3-(Trifluoromethyl)benzene-1,2-diamine | Benzene | -CF₃ at C3; vicinal -NH₂ groups | 483-69-2 | C₇H₇F₃N₂ | Aromatic stability; planar |

| (1R,2R)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]-1,2-ethanediamine | Ethane | Two -CF₃-phenyl groups; chiral centers | 137944-39-9 | C₁₈H₁₈F₆N₂ | Steric bulk; enantioselective uses |

| N1-(4-methoxybenzyl)-5-(triisopropylsilyl)pent-4-yne-1,2-diamine | Linear alkyne | Methoxybenzyl; silyl groups | N/A | C₂₄H₄₀N₂OSi | Click chemistry applications |

Key Structural Differences

- Cyclopropane vs. Benzene Core : The cyclopropane ring introduces significant ring strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions compared to the aromatic stability of benzene derivatives .

- Substituent Effects : The -CF₃ group increases electronegativity and lipophilicity, as seen in pharmaceuticals like Celecoxib (). In contrast, silyl or methoxy groups () alter solubility and steric interactions.

- Chirality : Cyclopropane and ethanediamine derivatives (e.g., BP 1139) often exhibit enantiomeric pairs critical for asymmetric catalysis or drug activity .

Notable Challenges

- Cyclopropane Stability : The strained ring in this compound may require inert atmospheres or low temperatures during synthesis to prevent decomposition .

- Regioselectivity : Benzene-based diamines (e.g., CAS 483-69-2) face challenges in achieving vicinal -NH₂ placement without byproducts .

Physicochemical and Application Comparisons

Electronic and Steric Effects

- The -CF₃ group in cyclopropane diamines withdraws electron density, enhancing hydrogen-bonding capability of -NH₂ groups, which is advantageous in supramolecular chemistry .

- Bulky substituents (e.g., triisopropylsilyl in compound 42) reduce reactivity but improve selectivity in cross-coupling reactions .

Biological Activity

3-(Trifluoromethyl)cyclopropane-1,2-diamine is a compound that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a cyclopropane ring with a trifluoromethyl group and two amine functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions.

Pharmacological Activities

The biological activity of this compound can be summarized in the following key areas:

1. Anticancer Activity

Research indicates that derivatives of cyclopropane compounds exhibit significant anticancer properties. For instance, one study highlighted that cyclopropane analogs demonstrated potent inhibitory effects against various cancer cell lines, with IC50 values in the nanomolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

2. Kinase Inhibition

The compound has been investigated for its potential as a multi-kinase inhibitor. A related compound demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs) and fms-like tyrosine kinase (FLT), leading to reduced cell proliferation in vitro . Molecular docking studies suggest that modifications to the cyclopropane structure can enhance kinase selectivity.

3. Antimicrobial Properties

Cyclopropane derivatives have shown promise as antimicrobial agents. Some studies report that these compounds can inhibit bacterial growth effectively, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .

The biological effects of this compound are thought to arise from its interaction with specific biological targets:

- Cell Cycle Modulation : Compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to decreased proliferation rates .

- Apoptosis Induction : The activation of apoptotic pathways is a common response to cyclopropane derivatives, often mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

Several studies illustrate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.